Northiaden

Description

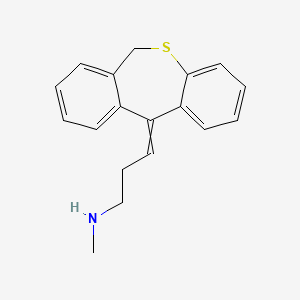

Structure

3D Structure

Properties

IUPAC Name |

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTELXJYVTOFJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016981 | |

| Record name | Northiaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-09-2 | |

| Record name | Northiaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives and Foundational Research on Northiaden

Discovery and Initial Academic Characterization of Northiaden (B26509) as a Metabolite

The discovery and initial characterization of this compound emerged from research into the metabolic fate of dosulepin (B10770134). Dosulepin, a tricyclic antidepressant, undergoes extensive metabolism within the body, primarily in the liver. A key metabolic pathway involves N-demethylation, which results in the formation of this compound, also known by the synonyms N-desmethyldosulepin or N-desmethyldothiepin. iiab.mewikipedia.orginchem.org

Early academic investigations focused on identifying and isolating the various metabolic products of dosulepin. Studies conducted in the late 1970s and 1980s were instrumental in characterizing this compound as a major metabolite. researchgate.netbrjac.com.br These foundational studies often involved developing analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify dosulepin and its metabolites, including this compound, in biological matrices like human plasma and serum. researchgate.netbrjac.com.br This early work was crucial for understanding the biotransformation of dosulepin and establishing the presence and levels of this compound in individuals administered the parent drug.

Evolution of Research Paradigms in the Study of this compound

These studies revealed that this compound is not merely an inactive byproduct of metabolism but possesses potent activity, similar to that of dosulepin itself. wikipedia.org A significant finding was that this compound is a more potent inhibitor of noradrenaline uptake compared to dosulepin. nih.govdrugbank.com While dosulepin demonstrates approximately equipotent inhibitory activity on the reuptake of both serotonin (B10506) (5-HT) and noradrenaline (NA), this compound exhibits a slight selectivity for inhibiting NA reuptake. nih.gov

Further research investigated the pharmacokinetic profile of this compound, including its elimination half-life. Studies indicated that this compound has a slower elimination rate than dosulepin, with reported half-lives for this compound ranging from 34.7 to 45.7 hours, compared to 14.4 to 23.9 hours for dosulepin. wikipedia.org This prolonged presence in the body suggested that this compound likely contributes significantly to the sustained therapeutic effects observed with dosulepin administration. nih.gov

The evolution of research paradigms also encompassed investigations into the presence of this compound in various biological fluids and its potential implications. Studies examined the excretion of dosulepin and its metabolites, including this compound, into breast milk, highlighting the ongoing research into its distribution and potential exposure in specific populations. inchem.orgpsychiatryonline.orgcambridge.org

Analytical methodologies for studying this compound have also advanced over time, moving from initial chromatographic techniques to exploring other methods like voltammetry for quantification. researchgate.netbrjac.com.brjpionline.org These advancements have facilitated more detailed investigations into the pharmacokinetics and metabolism of dosulepin and its active metabolite, this compound.

The research findings underscore this compound's importance not just as a metabolic product but as a key contributor to the pharmacological profile of dosulepin. The data on its reuptake inhibition properties and half-life have been crucial in understanding the therapeutic actions associated with the parent drug.

Pharmacokinetic Data Summary

| Compound | Elimination Half-life (approximate) |

| Dosulepin | 14.4–23.9 hours wikipedia.org |

| This compound | 34.7–45.7 hours wikipedia.org |

Synthetic Methodologies and Chemical Derivatization of Northiaden

Established Synthetic Routes for Northiaden (B26509) and its Isomers

While this compound is primarily known as a metabolite of dosulepin (B10770134), its structure suggests potential synthetic pathways analogous to those used for tricyclic antidepressants with similar frameworks, such as dosulepin itself. The synthesis of dosulepin, which involves the formation of the dibenzothiepine core and the introduction of the aminopropylidene side chain, provides insight into potential routes for synthesizing this compound or its direct precursors smolecule.comwikidoc.org.

Precursor Compounds and Reaction Mechanisms

The formation of the dibenzothiepine core, common to dosulepin and thus relevant to this compound, often involves cyclization reactions of thioether precursors smolecule.comwikidoc.org. For instance, a method for synthesizing dosulepin involves the alkylation of thiosalicylic acid with benzyl (B1604629) chloride to form a thioether, followed by cyclization using polyphosphoric acid to yield a ketone intermediate wikidoc.org. This ketone then undergoes condensation with a Grignard reagent derived from dimethylaminopropyl chloride to introduce the side chain wikidoc.org. Dehydration of the resulting tertiary alcohol leads to dosulepin as a mixture of isomers wikidoc.org.

Given that this compound is the N-demethylated metabolite of dosulepin iiab.mewikipedia.orgresearchgate.netinchem.orgsmolecule.com, a synthetic route to this compound could potentially involve a similar sequence but utilizing a precursor with a monomethylaminopropylidene side chain, or by selective demethylation of dosulepin.

Mechanisms for cyclization reactions to form the thioxanthene (B1196266) or dibenzothiepine core can involve Friedel-Crafts type reactions or intramolecular cyclizations of biaryls containing sulfur tandfonline.comtandfonline.commdpi.com. For example, the synthesis of thioxanthene derivatives can occur through the condensation of thiosalicylic acids with benzene (B151609) derivatives followed by acid-catalyzed cyclization tandfonline.comtandfonline.com. Another route involves cross-coupling reactions followed by cyclization tandfonline.com.

Stereochemical Considerations in this compound Synthesis

This compound, like dosulepin, contains a double bond in the propylidene side chain attached to the seven-membered ring wikipedia.orgmedkoo.com. This double bond allows for the existence of geometric isomers, specifically E and Z isomers wikipedia.orgmedkoo.com. The PubChem entry for this compound lists the (3E) isomer as the IUPAC name iiab.mewikipedia.org. Synthetic routes that introduce this double bond would need to consider the stereochemical outcome, as the reaction conditions can influence the ratio of E and Z isomers formed. The dehydration step in the synthesis of the related compound dosulepin, for example, affords a mixture of isomers wikidoc.org. Controlling the stereochemistry to favor a specific isomer during synthesis would require careful selection of reagents and reaction conditions.

Development of Novel Synthetic Strategies

Research into novel synthetic strategies for related tricyclic structures focuses on improving efficiency, yield, and sustainability. These approaches are relevant to the potential synthesis of this compound or its core structure.

Green Chemistry Approaches in this compound Synthesis Research

While specific green chemistry approaches for this compound synthesis were not extensively detailed in the search results, research on related thioxanthene and dibenzosuberene structures highlights the exploration of milder conditions and more environmentally friendly reagents tandfonline.comrsc.org. For instance, organocatalytic intramolecular Friedel-Crafts reactions using organic Brønsted acids have been developed for the synthesis of thioxanthenes, offering an alternative to traditional methods that might use corrosive Lewis acids tandfonline.comtandfonline.com. Iodine-catalyzed reactions in green solvents have also been explored for the synthesis of related heterocyclic compounds rsc.orgrsc.org. These approaches could potentially be adapted for the synthesis of the dibenzothiepine core of this compound.

Catalyst Development for Efficient this compound Production

Catalyst development plays a crucial role in improving the efficiency of chemical synthesis. In the context of related tricyclic systems, various catalysts have been investigated for cyclization and coupling reactions. Organocatalysts, such as N-triflylphosphoramide, have shown promise in facilitating intramolecular Friedel-Crafts reactions for thioxanthene synthesis with high yields and short reaction times tandfonline.com. Transition metal catalysts, such as palladium or copper, have been used in cross-coupling reactions that can form the core structure of thioxanthenes tandfonline.commdpi.com. Further research in catalyst development could lead to more efficient and selective methods for constructing the dibenzothiepine system found in this compound.

Chemical Modifications and Analog Design for Research Purposes

This compound itself is a metabolite of dosulepin, formed by N-demethylation iiab.mewikipedia.orgresearchgate.netinchem.orgsmolecule.com. Another known metabolite is this compound S-oxide, where the sulfur atom in the thiepin ring is oxidized researchgate.netsmolecule.comnih.gov. These metabolites represent chemical modifications of the parent compound.

Designing analogs of this compound for research purposes would likely involve modifications to the core structure, the side chain, or the introduction of substituents on the aromatic rings. Research on dibenzosuberene derivatives, which share a similar tricyclic framework, demonstrates the synthesis of various analogs with modified side chains and substituents for exploring different properties thieme-connect.comjuniperpublishers.comrsc.org. These modifications can influence the chemical reactivity, physical properties, and interactions with biological targets. For example, spiro-conjugated dibenzosuberene derivatives have been synthesized for use in organic electronics rsc.org.

Chemical modifications can be used to study the structure-activity relationships of compounds with the dibenzothiepine core. Introducing different functional groups or altering the length and nature of the side chain can lead to analogs with altered chemical behaviors and potential research applications. The synthesis of such analogs would employ a range of organic reactions, including alkylation, acylation, cyclization, and functional group interconversions, building upon the established methodologies for the core structure and side chain attachment.

Structure-Activity Relationship (SAR) Studies through Chemical Analogs

Insights into the structure-activity relationship of this compound are significantly derived from comparisons with its parent compound, dosulepin, and its other metabolites. As the major active metabolite of dosulepin, this compound serves as an intrinsic analog, differing primarily by the absence of a methyl group on the side chain nitrogen, rendering it a secondary amine while dosulepin is a tertiary amine. wikipedia.org

Research indicates that while dosulepin exhibits equipotent inhibitory activity on both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NA) reuptake, this compound demonstrates a slight selectivity for norepinephrine reuptake inhibition. researchgate.netmental-health-matters.org Both compounds are also known to act as 5-HT2 receptor antagonists. researchgate.net This difference in reuptake inhibition profile highlights how a seemingly minor structural change (tertiary vs. secondary amine) can influence interaction with different transporters.

Another metabolite, this compound S-oxide, which involves oxidation of the sulfur atom in the dibenzothiepine ring system, has been described as having dramatically reduced activity compared to both dosulepin and this compound, suggesting the importance of the sulfur atom's oxidation state for maintaining potent pharmacological activity. wikipedia.org

The comparison of the activities and pharmacokinetic properties of dosulepin, this compound, and this compound S-oxide provides valuable, albeit intrinsic, SAR information. It illustrates the impact of N-demethylation and sulfur oxidation on the compound's interaction with biological targets and its metabolic fate.

| Compound | Amine Type | Primary Reuptake Inhibition Selectivity | 5-HT2 Receptor Antagonist | Elimination Half-life (hours) |

| Dosulepin | Tertiary | Equipotent (5-HT and NA) | Yes | 14.4–23.9 wikipedia.org |

| This compound | Secondary | Slight selectivity for NA | Yes | 34.7–45.7 wikipedia.org |

| This compound S-oxide | Secondary | Dramatically reduced activity | Not specified as active | Not specified wikipedia.org |

Probing Molecular Interactions via Rational Design of this compound Derivatives

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target's structure and function. This approach typically involves understanding the molecular interactions between a ligand (the drug candidate or derivative) and its target (e.g., a receptor or transporter) at a detailed level, often utilizing computational modeling and structural data to guide the synthesis of new compounds with desired properties. While the concept of rational design is a significant aspect of modern medicinal chemistry and has been applied to various drug classes nih.govrsc.org, specific detailed research findings on the rational design of this compound derivatives to probe molecular interactions with its biological targets were not prominently featured within the provided search results. The available information focuses more on the observed activity profile of this compound as a metabolite compared to its parent compound rather than on the systematic design and study of a series of novel this compound derivatives.

Molecular and Cellular Pharmacodynamics of Northiaden Preclinical Investigations

Receptor Binding and Ligand-Target Interactions: In Vitro Characterization

In vitro studies have characterized Northiaden's binding affinities and interactions with various targets, providing insight into its potential mechanisms of action at the molecular level.

Monoamine Transporter Inhibition Profiles (e.g., Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter, Dopamine (B1211576) Transporter)

This compound (B26509) demonstrates inhibitory activity on the reuptake of monoamine neurotransmitters, specifically norepinephrine (NA) and serotonin (5-HT). nih.govnih.govdrugbank.comresearchgate.net While its parent compound, dosulepin (B10770134), shows approximately equipotent inhibitory activity on 5-HT and NA reuptake, this compound exhibits a slight selectivity for NA reuptake inhibition. nih.govnih.govresearchgate.net Some research indicates that this compound is a more potent inhibitor of noradrenaline uptake compared to dosulepin. drugbank.com Inhibition of dopamine (DA) reuptake appears to be of minor significance for this compound. researchgate.net

Studies using human platelets have shown that this compound inhibits the uptake of [14C]serotonin. nih.gov In these in vitro tests, the potency order for inhibiting serotonin uptake was dosulepin > this compound > this compound sulphoxide > dothiepin (B26397) sulphoxide. nih.gov The inhibition mechanism for this compound, as well as its parent compound and other metabolites tested, was found to be competitive. nih.gov

The following table summarizes the relative potencies of dosulepin and this compound on 5-HT and NA reuptake inhibition based on preclinical findings:

| Compound | 5-HT Reuptake Inhibition | NA Reuptake Inhibition | Selectivity Profile |

| Dosulepin | Potent | Potent | Equipotent Inhibition |

| This compound | Potent | Potent | Slight Selectivity for NA |

Note: This table is based on qualitative descriptions of potency and selectivity from the cited preclinical studies. nih.govnih.govresearchgate.net

G-Protein Coupled Receptor (GPCR) Binding Assays

Preclinical studies have identified this compound as an antagonist at 5-HT2 receptors. nih.govnih.govdrugbank.comresearchgate.net This antagonism contributes to its pharmacological profile. Additionally, this compound may interact with other GPCRs, including alpha-2 adrenoceptors, although its potency at these receptors might be lower compared to its effects on monoamine transporters or other actions. drugbank.comwikipedia.org Potential binding to alpha-1 adrenoceptors, muscarinic acetylcholine (B1216132) receptors, and histamine (B1213489) H1 receptors has also been suggested, possibly with less affinity than the parent compound dosulepin. drugbank.com

Ion Channel Modulation Studies

Information specifically detailing preclinical ion channel modulation studies for this compound is limited in the provided sources. However, the parent compound, dosulepin, has been reported to have sodium channel-blocking effects and to modulate potassium channels via G proteins. drugbank.comwikipedia.org Antidepressants in general have been noted to inhibit ion channel activity. researchgate.net While ion channels, such as voltage-gated sodium channels (Navs) and potassium channels (Kv channels), are important in neuronal excitability and pain signaling and are modulated in preclinical models nih.govnih.govresearchgate.net, direct, specific data characterizing this compound's effects on these targets in preclinical assays were not extensively detailed in the search results.

Enzymatic Modulation and Kinetic Analysis: Preclinical Models

Specific preclinical data on this compound's direct modulation or inhibition of enzymes, such as monoamine oxidase (MAO), were not prominently featured in the provided search results. While MAO is a known target for some antidepressant classes tandfonline.comjpionline.org, the preclinical enzymatic profile of this compound itself, beyond its formation via N-demethylation of dosulepin drugbank.comwikipedia.orgnps.org.aumedicines.org.au, was not detailed.

Intracellular Signaling Pathway Perturbations in Cellular Models

Second Messenger System Analysis

Specific preclinical data on this compound's effects on second messenger systems, such as cyclic AMP or those linked to phosphoinositide metabolism, in cellular models were not detailed in the provided search results. While the parent compound's influence on cyclic AMP formation downstream of beta-adrenoceptor downregulation has been noted drugbank.com, and D1-like receptor signaling involves adenylyl cyclase and phosphoinositide pathways nih.gov, direct preclinical analysis of this compound's impact on these systems was not found.

Protein Phosphorylation and Kinase Activity Modulation

Protein phosphorylation, a crucial post-translational modification mediated by kinases and phosphatases, plays a significant role in regulating protein function and cellular signaling pathways thermofisher.comnih.gov. While the direct effects of this compound on specific protein phosphorylation events or kinase activity have not been extensively documented in the provided search results, the broader context of antidepressant action and neuronal signaling suggests potential indirect influences. Antidepressants, including tricyclic antidepressants like the parent compound dothiepin, are known to modulate various signaling cascades within the brain imrpress.com. These cascades often involve protein kinases, such as those in the Src family kinase (SFK), Janus tyrosine kinase (JAK), and focal adhesion kinase (FAK) subfamilies, which are sensitive to stress and undergo adaptations in response to chronic depression imrpress.com. Changes in the phosphorylation state of kinases can correlate with their enzymatic activity and are considered potential pharmacodynamic biomarkers for assessing drug-target inhibition researchgate.net. Although a direct link for this compound is not explicitly detailed in the search results, its interaction with monoamine transporters and receptors, which are upstream of various intracellular signaling pathways, could indirectly influence kinase activity and subsequent protein phosphorylation.

Comparative Molecular Pharmacology of this compound and Related Chemical Entities

This compound is a principal metabolite of dothiepin, a tricyclic antidepressant medicines.org.au. Comparative molecular pharmacology studies highlight similarities and differences in the activity profiles of this compound, its parent compound dothiepin, and other related antidepressants.

Comparative studies with other antidepressants reveal differing selectivity profiles for monoamine transporters and receptors. For example, nortriptyline, a metabolite of amitriptyline (B1667244), is preferentially a NA reuptake inhibitor, while amitriptyline has similar in vitro reuptake inhibitory potencies for 5-HT and NA nih.gov. Selective serotonin reuptake inhibitors (SSRIs) like citalopram, fluoxetine, fluvoxamine, paroxetine, and sertraline (B1200038) are potent and selective inhibitors of 5-HT reuptake nih.gov. Desipramine, a metabolite of lofepramine, is a potent and selective inhibitor of NA reuptake nih.gov.

The affinity of compounds for α-adrenoceptors is also a point of comparison. Dothiepin and this compound have a relatively high affinity for α₂-adrenoceptors, while other antidepressants like SSRIs, bupropion, and venlafaxine (B1195380) and their metabolites have negligible affinity for α₁-adrenoceptors researchgate.net. Nefazodone and its metabolite α-hydroxynefazodone also have a relatively high affinity for α₁-adrenoceptors researchgate.net.

The comparative molecular pharmacology underscores that while related to dothiepin, this compound possesses distinct pharmacological properties, particularly in its selectivity for noradrenaline reuptake inhibition.

Comparative Reuptake Inhibition and Receptor Antagonism

| Compound | 5-HT Reuptake Inhibition | NA Reuptake Inhibition | 5-HT₂ Receptor Antagonism | α₂-Adrenoceptor Affinity | α₁-Adrenoceptor Affinity |

| Dothiepin | Equipotent | Equipotent | Yes | Relatively High | To a lesser extent |

| This compound | Slight Selectivity | Yes | Relatively High | ||

| Amitriptyline | Similar Potency | Similar Potency | Yes | ||

| Nortriptyline | Preferential Inhibitor | Yes | |||

| SSRIs | Potent and Selective | Negligible | Negligible | ||

| Desipramine | Minor Effects | Potent and Selective | |||

| Nefazodone | Equipotent | Equipotent | Yes | Relatively High | |

| α-hydroxynefazodone | Equipotent | Equipotent | Yes | Relatively High |

Elimination Half-Lives

The elimination half-life is a key pharmacokinetic parameter that influences the duration of a compound's effect.

| Compound | Plasma Half-Life (Humans) |

| Dothiepin | 14–24 hr nih.gov |

| This compound | 36–46 hr nih.gov |

| Dothiepin sulfoxide (B87167) | 23–26 hr researchgate.net |

| This compound sulfoxide | 24–34 hr researchgate.net |

Note: Half-life values can vary depending on the study and individual factors.

Preclinical Metabolism and Disposition Research of Northiaden

Identification and Characterization of Metabolic Pathways (In Vitro and Animal Models)

Studies in both in vitro systems and animal models have been crucial in identifying the metabolic pathways of dosulepin (B10770134), which inherently involve the formation and subsequent metabolism of northiaden (B26509). The metabolic fate of dosulepin, and thus its metabolite this compound, includes both Phase I and Phase II biotransformations medsafe.govt.nzdrugbank.commedicines.org.au. In man, twelve basic metabolites of dosulepin, including this compound S-oxide, have been found in urine medsafe.govt.nzdrugbank.commedicines.org.au.

Phase I Biotransformations (e.g., N-Demethylation, S-Oxidation, Hydroxylation)

This compound itself is a product of N-demethylation of dosulepin medsafe.govt.nzdrugbank.commedicines.org.au. Further Phase I metabolism of this compound involves S-oxidation medsafe.govt.nzdrugbank.commedicines.org.au. This compound S-oxide is a known metabolite drugbank.comnih.gov. While dosulepin undergoes N-demethylation and S-oxidation, the specific hydroxylation pathways directly involving this compound as a substrate are less prominently detailed in the provided search results compared to its formation and S-oxidation. However, tricyclic antidepressants in general undergo various Phase I reactions including hydroxylation agnp.denih.govnih.gov.

Phase II Conjugation Reactions (e.g., Glucuronidation)

Glucuronidation is a significant Phase II metabolic pathway for dosulepin and its metabolites medsafe.govt.nzdrugbank.commedicines.org.aunih.gov. This conjugation reaction increases the polarity of the compounds, facilitating their excretion. The metabolic pathways of dosulepin are thought to involve glucuronic acid conjugation medsafe.govt.nzdrugbank.commedicines.org.au. While the search results confirm glucuronidation as a metabolic fate within the dosulepin metabolic cascade, specific detailed data on the glucuronidation of isolated this compound in preclinical models are not extensively provided. Glucuronidation is a common Phase II reaction for many drugs and their metabolites, mediated by UDP-glucuronosyltransferases (UGTs) agnp.denih.govgenesight.com.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Isoenzymes)

The metabolism of dosulepin, leading to and including the metabolism of this compound, is primarily mediated by hepatic enzymes, including cytochrome P450 (CYP) isoenzymes patsnap.comdrugbank.com. CYP enzymes are extensively involved in the Phase I metabolism of many psychotropic drugs, including tricyclic antidepressants agnp.denih.govnih.govoatext.comtandfonline.com.

In Vitro Enzyme Kinetics and Reaction Phenotyping

While the search results indicate that dosulepin metabolism involves CYP enzymes, specific in vitro enzyme kinetics and detailed reaction phenotyping studies specifically for this compound are not extensively detailed. General information on tricyclic antidepressant metabolism suggests involvement of various CYP isoforms nih.gov. Reaction phenotyping studies are used to identify the specific enzymes responsible for a metabolic reaction, often using in vitro systems like human liver microsomes or recombinant enzymes nih.gov. Enzyme kinetics studies characterize the rate and affinity of these enzymatic reactions nih.gov.

Genetic Polymorphisms Impacting Metabolic Enzymes in Animal Models

Genetic polymorphisms in drug-metabolizing enzymes, particularly CYP enzymes, can significantly impact drug metabolism and disposition agnp.denih.govoatext.comtandfonline.com. This is a clinically important aspect due to the potential for altered plasma concentrations and variable responses agnp.denih.gov. While genetic polymorphisms impacting CYP enzymes are well-documented in humans and studied in the context of antidepressant metabolism agnp.denih.govoatext.comtandfonline.com, specific preclinical research detailing the impact of genetic polymorphisms on this compound metabolism in animal models is not prominently featured in the provided search results. Animal models are used in preclinical research to study the metabolic pathophysiology and genetic influences on drug metabolism nih.govacs.orgresearchgate.net.

Preclinical Pharmacokinetic Modeling of this compound (Animal Studies)

Absorption and Distribution in Animal Tissues

This compound is formed through the extensive first-pass metabolism of dosulepin in the liver, primarily via N-demethylation medsafe.govt.nzwikipedia.orgdrugbank.commedicines.org.aunps.org.au. Dosulepin is well absorbed from the gastrointestinal tract drugbank.commedicines.org.aumims.comwikidoc.orgjpionline.orgnps.org.au. While specific absorption data for this compound itself is less detailed than for its parent compound, its formation as a major metabolite indicates significant systemic availability following dosulepin administration.

Distribution studies in animals, specifically dogs and cats, have shown that dosulepin and its metabolites, including this compound, cross the blood-brain barrier and the placental barrier medsafe.govt.nzdrugbank.commedicines.org.auwikidoc.orgnps.org.auannapurnapharmacy.com. Low concentrations are also found in breast milk medsafe.govt.nzdrugbank.commedicines.org.auwikidoc.orgnps.org.auannapurnapharmacy.com. Maximal concentrations in dogs and cats after 24 hours were observed in the liver, followed by the uveal tract of the eye, lung, kidney, pituitary, and thyroid, in descending order medsafe.govt.nzmedicines.org.aunps.org.au. A high tissue-to-plasma ratio of 257:1 for the uveal tract tissue was noted in dogs medsafe.govt.nzmedicines.org.aunps.org.au. Approximately 84% of the unchanged parent drug, dosulepin, is bound to serum protein medsafe.govt.nzdrugbank.commedicines.org.auwikidoc.orgnps.org.auannapurnapharmacy.com.

Elimination Kinetics and Excretion Routes

This compound is among the basic metabolites of dosulepin found in urine medsafe.govt.nzdrugbank.commedicines.org.aunps.org.aunih.gov. The metabolic pathways of dosulepin, leading to the formation of this compound and other metabolites like this compound S-oxide, are thought to involve N-demethylation, S-oxidation, and glucuronic acid conjugation medsafe.govt.nzdrugbank.commedicines.org.aunps.org.auannapurnapharmacy.com.

Elimination of dosulepin and its metabolites occurs predominantly via renal excretion, accounting for 50% to 60% of the total elimination drugbank.comnih.gov. Appreciable amounts are also excreted in the feces, contributing 15% to 40% of the elimination drugbank.commedicines.org.aunih.gov. In animals, active enterohepatic circulation has been observed, although this has not been demonstrated in humans medsafe.govt.nzmedicines.org.aunps.org.au.

The elimination half-life of this compound is reported to be slower (36–46 hours) compared to that of the parent drug, dosulepin (14–24 hours) researchgate.netnih.govacs.org. The mean whole-body elimination half-life for dosulepin and its metabolites has been reported as approximately 50-51 hours medsafe.govt.nzmedicines.org.aunps.org.auwikidoc.orghpra.ie. The elimination half-life exhibits a biphasic pattern, with an initial phase of 15-18 hours medsafe.govt.nzmedicines.org.auhpra.ie.

Elimination Data

| Parameter | Value (approximate) | Units | Source |

| Renal Excretion (Metabolites) | 50-60 | % | drugbank.comnih.gov |

| Fecal Excretion | 15-40 | % | drugbank.commedicines.org.aunih.gov |

| This compound Elimination Half-life | 36-46 | hours | researchgate.netnih.govacs.org |

| Dosulepin Elimination Half-life | 14-24 | hours | researchgate.netnih.govacs.org |

| Mean Whole Body Half-life | 50-51 | hours | medsafe.govt.nzmedicines.org.aunps.org.auwikidoc.orghpra.ie |

| Biphasic Elimination Phase 1 | 15-18 | hours | medsafe.govt.nzmedicines.org.auhpra.ie |

Transport Mechanisms Across Biological Barriers (In Vitro and Ex Vivo Models)

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of compounds slideshare.nettg.org.au. These transporters are present in various tissues, including the intestinal mucosa, liver, kidney, and at blood-tissue barriers like the blood-brain barrier tg.org.aunih.govjscnp.org.

Efflux Transporter Interactions (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), function as biological barriers by pumping substrates out of cells tg.org.aunih.govjscnp.org. P-glycoprotein, encoded by the ABCB1 gene, is a well-studied efflux transporter found in the intestinal epithelium, liver, kidney, and at the blood-brain barrier tg.org.aunih.govjscnp.org. It can limit the absorption of orally administered drugs by pumping them back into the intestinal lumen and can also restrict their entry into the brain tg.org.aunih.govjscnp.orgmeded101.com.

While the provided search results discuss the general role of P-glycoprotein and other efflux transporters in drug disposition and at the blood-brain barrier, and mention that many psychotropics are known P-gp substrates, there is no explicit data in the search results detailing specific in vitro or ex vivo studies on the interaction of this compound itself with P-glycoprotein or other efflux transporters. However, given that this compound is a metabolite of dosulepin, a tricyclic antidepressant, and tricyclic antidepressants are often substrates for these transporters, it is plausible that this compound may also interact with efflux transporters. jscnp.orgnih.govagnp.de

Advanced Analytical Methodologies for Northiaden Research

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation of Northiaden (B26509) and for identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. nih.govnih.gov For a molecule like this compound, which possesses a flexible tricyclic ring system, NMR studies can provide valuable insights into its preferred conformations. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the fundamental experiments used for structural assignment. rsc.org Advanced two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish connectivity between atoms and to determine spatial proximities, which are crucial for conformational analysis. rsc.orgmdpi.com By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), researchers can deduce the relative orientation of different parts of the molecule, providing a detailed picture of its shape and flexibility. nih.gov Computational modeling is often used in conjunction with NMR data to refine the conformational models. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the identification of drug metabolites. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. youtube.com This capability is invaluable in distinguishing between metabolites with the same nominal mass but different elemental formulas.

When coupled with liquid chromatography, HRMS enables the separation and subsequent identification of various metabolites of this compound in complex biological samples. The fragmentation patterns of the metabolites, obtained through techniques like collision-induced dissociation (CID), provide crucial structural information. nih.govyoutube.comnih.gov By comparing the fragmentation spectra of the metabolites to that of the parent drug, researchers can deduce the sites of metabolic modification, such as hydroxylation, demethylation, or glucuronidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and quantification of pharmaceutical compounds. While specific spectral data for this compound are not extensively published, reasonable extrapolations can be made from its parent compound, Dosulepin (B10770134), due to their structural similarities. This compound (desmethyldosulepin) differs from Dosulepin only by the absence of a methyl group on the side chain amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to be very similar to that of Dosulepin, with one key difference: the presence of N-H stretching vibrations and the absence of certain C-H stretching and bending vibrations associated with the N-methyl group.

Key expected IR absorption bands for this compound are detailed in the comparative table below, based on the known spectrum of Dosulepin.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Corresponding Wavenumber (cm⁻¹) for Dosulepin | Vibrational Mode |

| N-H | ~3300-3500 (broad) | Absent | Stretching |

| Aromatic C-H | ~3010-3070 | ~3017-3063 | Stretching |

| Aliphatic C-H | ~2850-2970 | ~2916-2950 | Stretching |

| C=C | ~1430-1610 | ~1420-1625 | Aromatic Ring Stretching |

| C-N | ~1020-1250 | ~728-1008 | Stretching |

| C-S | ~600-700 | ~520-530 | Stretching |

This table is generated based on established principles of infrared spectroscopy and comparative analysis with the parent compound, Dosulepin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized for the quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The tricyclic ring system of this compound acts as a chromophore. The UV-Vis spectrum is characterized by the wavelength of maximum absorbance (λmax), which is directly related to the electronic transitions within the molecule.

The λmax for this compound is expected to be very similar to that of Dosulepin, as the N-demethylation has a negligible effect on the chromophoric system. In a solution of 0.1 M acetic acid, Dosulepin exhibits a λmax at approximately 300 nm. Current time information in Champaign County, US. It is anticipated that this compound would display a similar absorption maximum under the same conditions. This property allows for the development of spectrophotometric methods for the quantification of this compound in various samples.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| This compound (Predicted) | 0.1 M Acetic Acid | ~300 | Not available |

| Dosulepin | 0.1 M Acetic Acid | 300 | 2.07 x 10³ |

This interactive table presents the predicted UV-Vis absorption data for this compound based on the reported data for Dosulepin.

Chiral Analytical Methods for this compound Enantiomers and Diastereomers

This compound possesses a chiral center, and therefore, can exist as a pair of enantiomers. The differential pharmacological and toxicological profiles of enantiomers of many drugs necessitate the development of stereoselective analytical methods to separate and quantify them. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation of enantiomers in the pharmaceutical industry. chromatographyonline.com

The development of a chiral HPLC method for this compound enantiomers would involve the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often successful in resolving a wide range of chiral compounds. chromatographyonline.com

A hypothetical, yet scientifically sound, chiral HPLC method for the separation of this compound enantiomers is outlined below:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 300 nm |

| Temperature | 25 °C |

This table outlines a prospective chiral HPLC method for the enantioselective analysis of this compound.

The elution order of the enantiomers would need to be determined using a standard of a single enantiomer, if available, or by a subsequent chiroptical spectroscopic analysis such as Circular Dichroism (CD).

Development and Validation of Bioanalytical Assays for Preclinical Samples

The quantification of this compound in preclinical samples, such as rat or mouse plasma, is essential for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. inotiv.com

The development of a bioanalytical assay for this compound would involve several key steps:

Method Development : This includes the optimization of chromatographic conditions (column, mobile phase, and gradient) to achieve a short run time and good peak shape for this compound and an internal standard (IS). The mass spectrometric parameters, such as the precursor and product ions for Multiple Reaction Monitoring (MRM), would also be optimized for maximum sensitivity and selectivity.

Sample Preparation : An efficient extraction method is required to isolate this compound from the biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Method Validation : The developed assay must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. nih.gov The validation process assesses several key parameters, which are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |

| Accuracy | The mean value should be within ±15% of the nominal concentration. |

| Precision | The coefficient of variation (CV) should not exceed 15%. |

| Recovery | Consistent and reproducible recovery of the analyte and IS. |

| Matrix Effect | The ion suppression or enhancement should be consistent across different lots of matrix. |

| Stability | The analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

This interactive table summarizes the key parameters and their typical acceptance criteria for the validation of a bioanalytical assay.

A typical LC-MS/MS assay for this compound in preclinical plasma samples would likely involve protein precipitation with acetonitrile, followed by dilution of the supernatant and direct injection into the LC-MS/MS system. The use of a stable isotope-labeled internal standard (e.g., Deuterated this compound) is highly recommended to ensure the accuracy and precision of the assay.

Computational Chemistry and in Silico Modeling of Northiaden

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking simulations are employed to predict the binding orientation and affinity of northiaden (B26509) to its primary biological targets, particularly the norepinephrine (B1679862) transporter (NET). These studies are crucial for understanding the structural basis of its inhibitory activity. While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, its interactions are often inferred from studies on related tricyclic antidepressants.

Key predicted interactions for tricyclic antidepressants like this compound with monoamine transporters often involve:

Ionic Bonding: Interaction between the protonated amine of this compound and a conserved aspartate residue in the transporter's binding site.

Hydrogen Bonding: Formation of hydrogen bonds with various polar residues within the binding pocket.

Hydrophobic Interactions: Engagement of the dibenzothiepine ring system with nonpolar residues, contributing to binding affinity.

These interactions collectively stabilize the this compound-transporter complex, leading to the inhibition of norepinephrine reuptake.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. For this compound and related compounds, pharmacophore models for norepinephrine reuptake inhibition typically include a combination of hydrophobic regions, a hydrogen bond acceptor, and a positively ionizable feature corresponding to the amine group. researchgate.net

These models serve as templates for virtual screening of large chemical databases to identify novel compounds with potentially similar pharmacological profiles. The development of pharmacophoric feature-based Quantitative Structure-Activity Relationship (QSAR) models has been explored for tricyclic antidepressants, which can aid in predicting the biological activities of newly designed compounds. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are utilized to investigate the electronic properties of this compound. These calculations can provide insights into its molecular structure, charge distribution, and reactivity. While specific quantum chemical studies on this compound are not widely reported, such methods are generally applied to understand the fundamental properties that govern its interactions with biological macromolecules.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction of this compound with its biological targets over time. These simulations can reveal the stability of the ligand-protein complex, conformational changes induced upon binding, and the role of solvent molecules in the interaction. MD simulations can refine the static picture provided by molecular docking and contribute to a more comprehensive understanding of the binding mechanism.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Preclinical Data

A study involving various tricyclic antidepressants and phenoxyphenylpropylamine derivatives developed a pharmacophoric feature-based QSAR model that could explain 64.2% of the variance in 5-HT receptor antagonism. researchgate.net

In Silico Prediction of ADME Properties (Preclinical Relevance) and Metabolic Hotspots

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of development. For this compound, these predictions are valuable for understanding its pharmacokinetic behavior, such as its long elimination half-life (36–46 hours) compared to its parent compound, dothiepin (B26397) (14–24 hours). researchgate.netresearchgate.net This suggests that this compound significantly contributes to the therapeutic effect of dothiepin. researchgate.netresearchgate.net

Metabolic hotspots on the this compound molecule can also be predicted using computational methods. The primary metabolic pathways for dosulepin (B10770134) and its metabolites include S-oxidation and glucuronic acid conjugation. smolecule.com The sulfoxide (B87167) metabolites of this compound have been found to have significantly reduced pharmacological activity.

| Property | Predicted/Observed Value | Significance |

| Elimination Half-Life | 36-46 hours researchgate.netresearchgate.net | Contributes significantly to the therapeutic effect of its parent compound, dosulepin. |

| Primary Metabolism | S-oxidation, Glucuronic Acid Conjugation smolecule.com | The resulting sulfoxide metabolites are pharmacologically less active. |

| Norepinephrine Reuptake Inhibition | Potent inhibitor; shows slight selectivity for NA reuptake inhibition researchgate.netresearchgate.net | Primary mechanism of antidepressant action. |

| Serotonin (B10506) Reuptake Inhibition | Reduced activity compared to dosulepin | Contributes to its specific pharmacological profile. |

Emerging Research Directions and Methodological Innovations in Northiaden Studies

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Northiaden (B26509) Research

The application of omics technologies, such as metabolomics and proteomics, is becoming increasingly relevant in understanding the disposition and effects of pharmaceutical compounds and their metabolites, including this compound. Metabolomics involves the comprehensive study of all metabolites in a biological system, while proteomics focuses on the large-scale study of proteins. nih.gov These technologies can provide insights into how a compound like this compound is processed by the body and what effects it might have on cellular pathways and protein expression.

In clinical research, metabolomics and proteomics are applied for biomarker discovery, identifying potential drug targets, and elucidating molecular networks. nih.gov A systems-based approach, integrating data from multiple omics technologies, can provide a more holistic view of the biological impact of a compound. nih.gov While gel-based methods are still used in proteomics, mass spectrometry-based methods are widely employed for both protein and small molecule profiling, benefiting from advancements in techniques like high-performance liquid chromatography (HPLC), instrumentation, and software. nih.gov

For instance, integrating metabolomics and proteomics has been used to identify novel drug targets for conditions like heart failure and atrial fibrillation by linking plasma metabolites to druggable proteins. nih.gov This demonstrates the potential of these integrated approaches to uncover complex relationships relevant to drug action and metabolism.

Utilization of Gene Editing and Knockout Models in Preclinical Research

Gene editing technologies, particularly CRISPR-based systems, and the use of knockout models are powerful tools in preclinical research to investigate the role of specific genes in drug metabolism and response. nih.govspringernature.comphysionet.org While direct studies on this compound using these specific methods were not found in the search results, the general application of these techniques provides a framework for potential future research.

Gene editing allows for precise modifications to the genome, enabling researchers to study the impact of genetic variations on how compounds are metabolized or how they interact with their biological targets. nih.gov Knockout models, where a specific gene is inactivated, can help researchers understand the function of that gene in the context of drug pharmacokinetics and pharmacodynamics. springernature.com For example, knockout mice have been used to study the role of the norepinephrine (B1679862) transporter (NET) in the effects of norepinephrine transporter inhibitors. researchgate.net

It is important to note that different loss-of-function approaches, such as small molecule inhibition, acute CRISPR perturbation, and chronic genetic knockout, can yield differential cellular responses, highlighting the need for careful consideration of the chosen methodology in preclinical studies. springernature.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into pharmaceutical research to analyze large datasets and predict various outcomes. nih.govappliedclinicaltrialsonline.com These technologies hold potential for this compound research, particularly in areas like understanding complex metabolic pathways, predicting individual responses based on genetic or metabolic profiles, and identifying potential interactions.

The application of ML models to predict individual responses, such as placebo response in clinical trials, demonstrates the capacity of these technologies to handle complex and dynamic biological phenomena. appliedclinicaltrialsonline.com This suggests a potential for using AI/ML to predict how individuals might metabolize or respond to this compound based on their unique biological characteristics.

Interdisciplinary Approaches: Bridging Chemistry, Biology, and Computational Sciences

Research on compounds like this compound increasingly benefits from interdisciplinary approaches that bridge chemistry, biology, and computational sciences. helsinki.fiuni-koeln.depnnl.gov Computational science, which integrates applied mathematics, computer science, and applied sciences, is considered a crucial pillar of modern research, complementing experimental and theoretical approaches. helsinki.fiuni-heidelberg.de

Computational chemistry and cheminformatics contribute to understanding the structure, properties, and reactivity of this compound. Computational biology and bioinformatics are essential for analyzing biological data, such as omics data, and modeling biological systems. helsinki.fispringer.com The integration of these fields allows for a more comprehensive understanding of how this compound interacts with biological targets and how its metabolism is regulated.

Interdisciplinary teams, including computer scientists and applied mathematicians working alongside chemists and biologists, are fundamental to addressing complex scientific problems. pnnl.gov Tools developed through such collaborations, like molecular modeling software, are used globally to study complex chemical problems. pnnl.gov This integrated approach is vital for tackling the multifaceted challenges in understanding the full scope of a compound's effects within a living organism.

Identification of Unexplored Research Avenues and Future Academic Inquiries

Based on the current landscape of research methodologies, several unexplored avenues exist for this compound studies. While therapeutic drug monitoring for dosulepin (B10770134) (which is metabolized to this compound) is practiced, a deeper understanding of the interindividual variability in this compound metabolism and its clinical implications could be explored. mdpi.comunil.ch

Future research could focus on:

Detailed Metabolomic Profiling: Beyond simply measuring this compound levels, comprehensive metabolomic profiling could identify other metabolites formed and their potential biological activities or interactions.

Proteomic Studies of Target Engagement: Investigating how this compound or its parent compound, dosulepin, affects protein expression and function in relevant tissues or cell types could provide insights into its mechanisms of action or off-target effects.

Genetic Polymorphisms and Metabolism: Further studies using gene editing or knockout models could precisely determine the role of specific enzymes (like CYP2C19 and CYP2D6, known to be involved in dothiepin (B26397) metabolism) unil.ch in this compound formation and clearance, explaining interindividual variability observed in TDM.

AI/ML for Predictive Modeling: Developing AI/ML models to predict this compound concentrations or patient response based on a combination of genetic, metabolic, and clinical factors could personalize therapeutic approaches.

Interaction with the Microbiome: Emerging research suggests the gut microbiome can influence drug metabolism. Investigating potential interactions between this compound or dosulepin and the microbiome could reveal new factors influencing its pharmacokinetics.

Long-term effects and accumulation: Given that this compound has a relatively long half-life unil.ch, further research into its potential for accumulation with chronic dosing and any associated long-term biological effects could be warranted.

These avenues highlight the potential for advanced technologies and interdisciplinary collaboration to significantly advance the understanding of this compound and its role in clinical outcomes.

Q & A

Q. How should researchers address missing data in longitudinal studies of this compound’s chronic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.